2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine
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Overview
Description
2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that combines the structural elements of pyridine and imidazole. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves the condensation of pyridine derivatives with imidazole precursors. One common method is the cyclization of 2-aminopyridine with glyoxal in the presence of an acid catalyst. This reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production of this compound often employs high-throughput synthesis techniques, including microwave-assisted synthesis and flow chemistry. These methods enhance reaction efficiency and yield while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives with various functional groups.
Scientific Research Applications
2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Shares a similar fused ring structure but contains a sulfur atom in place of the nitrogen atom in the imidazole ring.
Pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to a pyridine ring, differing in the position and type of nitrogen atoms.
Pyrido[2,3-d]pyrimidine: Features a pyrimidine ring fused to a pyridine ring, with different nitrogen atom positions.
Uniqueness
2-(Pyridin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific arrangement of nitrogen atoms within the fused ring system, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific binding affinities and pharmacological activities, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-9-11(13-5-1)15-10(14-9)8-3-6-12-7-4-8/h1-7H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMLYYSJGMFNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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